molecular formula C10H10D6 B1148051 Terpinolene - d6 CAS No. 1394230-50-2

Terpinolene - d6

Cat. No.: B1148051
CAS No.: 1394230-50-2
M. Wt: 142.28
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Description

Terpinolene (C₁₀H₁₆), a monoterpene hydrocarbon, is a volatile compound found in essential oils of plants such as Pistacia vera (pistachio), Myristica fragrans (nutmeg), and Melaleuca alternifolia (tea tree) . Its deuterated form, Terpinolene-d6 (C₁₀D₆H₁₀), is a stable isotope-labeled analog used primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) for precise quantification of terpinolene in complex matrices like essential oils, food products, and pharmaceuticals .

Terpinolene itself exhibits diverse applications:

  • Industrial: Terminates polymerization reactions in aqueous media .
  • Food Industry: Prevents riboflavin oxidation in dairy and acts as a flavor additive in baked goods, candies, and beverages .
  • Pharmaceuticals: Demonstrates antioxidant, anti-inflammatory, and neuroprotective effects.

Properties

CAS No.

1394230-50-2

Molecular Formula

C10H10D6

Molecular Weight

142.28

Purity

95% min.

Synonyms

Terpinolene - d6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terpinolene - d6 typically involves the deuteration of terpinolene. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the terpinolene molecule.

Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors and catalysts to facilitate the deuteration process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: Terpinolene - d6 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield terpinolene epoxide, while reduction can produce terpinolene alcohol.

Scientific Research Applications

Terpinolene - d6 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of terpinolene and its derivatives.

    Biology: this compound is used in metabolic studies to understand the biosynthesis and degradation pathways of terpinolene in plants.

    Medicine: Research on this compound explores its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.

Mechanism of Action

The mechanism of action of Terpinolene - d6 involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through:

    Antioxidant Activity: this compound can scavenge free radicals, protecting cells from oxidative damage.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.

    Antimicrobial Properties: this compound can disrupt the cell membranes of bacteria, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Key Sources
Terpinolene C₁₀H₁₆ Monoterpene, cyclic Pistachio hull, nutmeg, tea tree
Limonene C₁₀H₁₆ Monoterpene, cyclic Citrus peels, pine resins
γ-Terpinene C₁₀H₁₆ Monoterpene, cyclic Tea tree, oregano, cumin
Terpinen-4-ol C₁₀H₁₈O Oxygenated monoterpene Tea tree, nutmeg
α-Pinene C₁₀H₁₆ Bicyclic monoterpene Coniferous trees, sage

Key Structural Differences :

  • Terpinolene and limonene are isomers but differ in ring structure, affecting volatility and odor .
  • Terpinen-4-ol, an oxygenated derivative of terpinolene, has enhanced solubility and antimicrobial activity .

Key Findings :

  • Antioxidant Capacity: Terpinolene and γ-terpinene are superior to α-pinene and limonene due to their conjugated double bonds, which scavenge free radicals effectively .
  • Anti-Amyloid Effects: Terpinolene uniquely inhibits lysozyme fibrillation (IC₅₀: 0.2 mM), whereas limonene induces aggregation, highlighting structural specificity in protein interactions .
  • Odor Profiles: Terpinolene and β-phellandrene share mild herbal notes, while α-pinene and β-pinene evoke woody/pine aromas .

Synergistic and Antagonistic Interactions

  • Synergy with Antioxidants: Terpinolene combined with β-carotene and α-tocopherol reduces LDL oxidation by 60% .
  • Essential Oil Blends: In Melaleuca alternifolia oil, terpinolene and α-terpinene jointly enhance antioxidant activity, though their efficacy depends on concentration ratios .
  • Ecological Interactions: Terpinolene attracts pine bark beetles (Hylurgus parallelus), similar to (+)-3-carene and myrtenol, suggesting overlapping roles in insect chemotaxis .

Analytical Considerations for Terpinolene-d6

  • Quantification: Used to calibrate terpinolene levels in food (e.g., pistachio hull oil: 10.57–24.08%) and pharmaceuticals .
  • Stability : Deuterium labeling improves resistance to metabolic degradation in pharmacokinetic studies.

Q & A

Q. How should experimental chambers be designed to study Terpinolene-d6's atmospheric reactivity with nitrate radicals (NO₃)?

  • Methodological Answer : Employ simulation chambers (e.g., CESAM) with controlled injection of N₂O₅ to generate NO₃ radicals. Monitor reaction kinetics using Fourier-transform infrared spectroscopy (FTIR) for gaseous products and scanning mobility particle sizers (SMPS) for secondary organic aerosol (SOA) mass concentrations. Correct for particle wall losses using Lai-Nazaroff models and validate with EUROCHAMP datasets .

Q. What in vitro assays are suitable for assessing Terpinolene-d6's antioxidant properties?

  • Methodological Answer : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant capacity. Combine with lipid peroxidation inhibition tests in cell cultures (e.g., HepG2 cells) to measure protection against oxidative stress. Normalize results to non-deuterated Terpinolene to isolate isotope effects .

Advanced Research Questions

Q. How can discrepancies in SOA yield data for Terpinolene-d6 under varying aerosol mass concentrations be resolved?

  • Methodological Answer : Apply a two-product Odum model to partition SOA yields (𝛼₁, 𝛼₂) and volatility parameters (𝐾𝑝). For low aerosol mass (<50 µg m⁻³), prioritize slow N₂O₅ injection to ensure homogeneous mixing and reduce overestimation artifacts. Cross-validate with chamber experiments from the EUROCHAMP Database of Atmospheric Simulation Chamber Studies (DASCS), noting that 𝛼₂ values <0.01 indicate negligible contributions from secondary product classes .

Q. What computational strategies are effective for elucidating Terpinolene-d6's ozonolysis pathways and Criegee intermediate dynamics?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level to map reaction coordinates. Analyze transition states for ozone addition and primary ozonide decomposition. Compare deuterated vs. non-deuterated pathways using isotopic substitution effects on vibrational frequencies and kinetic isotope effects (KIEs) .

Q. How can researchers integrate in vitro and in vivo models to evaluate Terpinolene-d6's pharmacological potential without conflating isotope effects with bioactivity?

  • Methodological Answer : Conduct parallel assays with Terpinolene-d6 and its non-deuterated form in murine models. For sedative effects, compare motor activity reduction (e.g., open-field tests) at equivalent doses. Use LC-MS/MS to track deuterated metabolite distributions in plasma and tissues, ensuring pharmacokinetic differences are quantified separately from therapeutic outcomes .

Data and Reproducibility Considerations

  • Data Sources : Reference the EUROCHAMP Library of Advanced Data Products (LADP) for SOA yield parameters and raw chamber experiment data .
  • Contradictions : Address inconsistencies in β-caryophyllene SOA yields by replicating experiments under low-aerosol conditions (<100 µg m⁻³) and verifying mixing efficiency via tracer gases .
  • Emerging Directions : Explore supercritical CO₂ extraction for isolating Terpinolene-d6 with minimal isotopic fractionation, critical for high-purity pharmacological studies .

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